molecular formula C10H13NO B1209819 5-Hydroxy-2-aminotetralin CAS No. 94425-22-6

5-Hydroxy-2-aminotetralin

Cat. No.: B1209819
CAS No.: 94425-22-6
M. Wt: 163.22 g/mol
InChI Key: AUBNLLGXUCCYFZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-aminotetralin: is a chemical compound belonging to the class of aminotetralins. It is structurally characterized by a tetralin ring system with a hydroxyl group at the 5-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a dopamine receptor agonist.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-aminotetralin is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its interactions with biological targets, particularly dopamine receptors. It serves as a model compound for understanding receptor-ligand interactions and the development of receptor-specific drugs.

Medicine: The compound has potential therapeutic applications due to its activity as a dopamine receptor agonist. It is investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

5-Hydroxy-2-aminotetralin acts as a serotonin 5-HT1 agonist . It demonstrates high affinity and at least 50-fold stereoselective preference at 5-HT1A, 5-HT1B, and 5-HT1D receptors .

Future Directions

The development of subtype-selective ligands using 5-Hydroxy-2-aminotetralin presents a promising direction for future research . This approach could lay the foundation for the development of additional 5-HT1 subtype selective ligands for drug discovery purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-aminotetralin typically involves the following steps:

    Starting Material: The synthesis often begins with a tetralin derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through various hydroxylation reactions.

    Amination: The amino group at the 2-position is introduced through amination reactions, which may involve the use of amines and catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy-2-aminotetralin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-aminotetralin.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: 2-Aminotetralin.

    Substitution Products: Derivatives with different functional groups replacing the hydroxyl or amino group.

Comparison with Similar Compounds

    2-Aminotetralin: Lacks the hydroxyl group at the 5-position.

    5,6-Dihydroxy-2-aminotetralin: Contains an additional hydroxyl group at the 6-position.

    7-Hydroxy-2-aminotetralin: Hydroxyl group is at the 7-position instead of the 5-position.

Uniqueness: 5-Hydroxy-2-aminotetralin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hydroxyl group at the 5-position enhances its interaction with certain dopamine receptor subtypes, making it a more selective and potent agonist compared to its analogs.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNLLGXUCCYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915544
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94425-22-6
Record name 5-Hydroxy-2-aminotetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-hydroxy-2-aminotetralin exert its effects on the dopaminergic system?

A: this compound derivatives act as dopamine agonists, primarily targeting D2 dopamine receptors. [, ] These compounds bind to D2 receptors, mimicking the actions of dopamine and triggering downstream signaling pathways. This interaction ultimately influences dopamine-related processes such as movement, reward, and motivation.

Q2: How does the structure of this compound derivatives influence their activity and selectivity for dopamine receptors?

A: Research indicates that modifications to the N-alkyl substituents of this compound derivatives significantly impact their dopaminergic activity. [] For instance, introducing functional groups to these substituents can enhance binding affinity and agonist potency, particularly at the D2 receptor subtype. Studies suggest that these modifications might exploit an accessory binding site on the receptor, similar to the binding site for ergoline derivatives. [] Specifically, the larger N-alkyl substituent of 5-hydroxy-2-aminotetralins appears to interact with this site, influencing the overall binding affinity and functional activity of the molecule.

Q3: What makes N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) unique compared to its carbon analog, N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT)?

A: DP-8OH-3CA, an oxygen isostere of DP-5OH-AT, demonstrates a unique pharmacological profile. While both compounds act as D2 dopamine agonists, DP-8OH-3CA exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon counterpart. [] This selectivity translates to a greater ability to influence dopamine synthesis and release at the presynaptic level, potentially leading to distinct therapeutic effects. Additionally, DP-8OH-3CA displays an advantageous oral to intraperitoneal administration ratio, highlighting its potential for improved drug delivery. []

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